4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
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Overview
Description
4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a complex organic compound that features a benzothiazole ring fused with a cyclohexanol moiety
Preparation Methods
The synthesis of 4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The cyclohexanol moiety can be introduced through subsequent reactions involving cyclohexanone derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific sites on these targets, altering their activity and leading to various biological effects. The methanesulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. Compared to these compounds, 4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is unique due to the presence of the cyclohexanol moiety and the methanesulfonyl group, which confer distinct chemical and biological properties .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
4-[(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-21(18,19)12-4-2-3-11-13(12)16-14(20-11)15-9-5-7-10(17)8-6-9/h2-4,9-10,17H,5-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOVBRUWSIRYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NC3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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